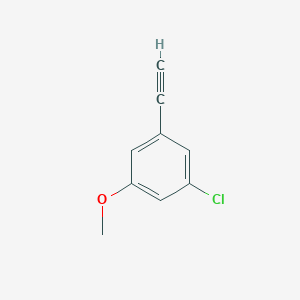

1-Chloro-3-ethynyl-5-methoxybenzene

Descripción general

Descripción

1-Chloro-3-ethynyl-5-methoxybenzene is an organic compound with the molecular formula C9H7ClO. It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Chloro-3-ethynyl-5-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethynyl-5-methoxybenzene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1-Chloro-3-ethynyl-5-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of 1-methoxy-3-ethynyl-5-substituted benzene derivatives.

Oxidation: Formation of 1-chloro-3-ethynyl-5-methoxybenzaldehyde or 1-chloro-3-ethynyl-5-methoxybenzoic acid.

Reduction: Formation of 1-chloro-3-ethenyl-5-methoxybenzene or 1-chloro-3-ethyl-5-methoxybenzene.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Chloro-3-ethynyl-5-methoxybenzene has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets effectively.

NLRP3 Inhibitors

Recent studies have highlighted the compound's role in the design of novel NLRP3 inhibitors. The synthesis of derivatives incorporating this compound has shown promising results in inhibiting the NLRP3 inflammasome, which is implicated in various inflammatory diseases. For instance, a scaffold based on this compound demonstrated potent inhibitory activity with a binding affinity in the nanomolar range .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study involving various derivatives showed that these compounds could inhibit mycobacterial and fungal strains effectively, comparable to established antibiotics like isoniazid and fluconazole .

Material Science

The compound's unique chemical structure contributes to its applications in material science, particularly in the development of organic materials.

Organic Light Emitting Diodes (OLEDs)

Compounds with similar structures have been explored for use in OLED technology due to their fluorescence properties. The incorporation of this compound into polymer matrices has been studied for enhancing light emission efficiency and stability in OLED devices .

Photonic Applications

The photophysical properties of this compound derivatives have been investigated for potential applications in photonic devices. The ability to form exciplexes and exhibit solvatochromism makes these compounds suitable candidates for advanced photonic applications .

Analytical Chemistry

The compound has also found utility in analytical chemistry as a derivatizing agent.

Halogen Quantification

Research indicates that derivatives of methoxy-substituted phenyl compounds can be employed as derivatizing agents for quantifying halogens in aqueous systems. This application is crucial for monitoring water quality and ensuring safety standards are met .

Data Tables and Case Studies

Mecanismo De Acción

The mechanism of action of 1-chloro-3-ethynyl-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atom and methoxy group can influence the compound’s reactivity and binding affinity to target molecules, affecting its overall biological activity.

Comparación Con Compuestos Similares

Similar Compounds

1-Chloro-3-ethynylbenzene: Lacks the methoxy group, resulting in different reactivity and properties.

1-Chloro-5-methoxybenzene: Lacks the ethynyl group, leading to different chemical behavior.

3-Ethynyl-5-methoxybenzene:

Uniqueness

1-Chloro-3-ethynyl-5-methoxybenzene is unique due to the combination of the chlorine atom, ethynyl group, and methoxy group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Actividad Biológica

1-Chloro-3-ethynyl-5-methoxybenzene, an organic compound with the molecular formula C9H7ClO, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C9H7ClO

- Molecular Weight: 168.60 g/mol

- Melting Point: 171-172 °C

The compound features a benzene ring substituted with a chlorine atom, an ethynyl group, and a methoxy group. These functional groups contribute to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ethynyl group allows for participation in various chemical reactions, while the chlorine and methoxy groups influence binding affinities and reactivity towards biological molecules.

- Target Interaction: The compound is known to interact with enzymes and receptors that play crucial roles in cellular signaling pathways.

- Reactive Intermediates: It can form reactive intermediates that may modify cellular macromolecules, impacting cellular functions such as proliferation and apoptosis.

Biological Activities

-

Antimicrobial Properties:

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property is essential for potential applications in drug development aimed at treating infections.

-

Anticancer Potential:

- Research indicates that the compound may have anticancer properties, potentially inducing apoptosis in cancer cells through activation of caspase enzymes and modulation of mitochondrial pathways.

-

Anti-inflammatory Effects:

- The compound has been noted for its ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation |

Case Study: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated that at specific concentrations, the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)

- Concentration Range: 10 µM to 50 µM

- Mechanism Observed: Activation of caspases leading to apoptosis.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests it undergoes metabolism via cytochrome P450 enzymes, which may lead to the formation of various metabolites with distinct biological activities. Understanding these metabolic pathways is crucial for predicting its behavior in vivo.

Propiedades

IUPAC Name |

1-chloro-3-ethynyl-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOMEZHRNCZASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855808 | |

| Record name | 1-Chloro-3-ethynyl-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556112-23-3 | |

| Record name | 1-Chloro-3-ethynyl-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.